molecular formula C10H8F4O2 B1385739 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1019528-63-2

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Cat. No.: B1385739
CAS No.: 1019528-63-2
M. Wt: 236.16 g/mol
InChI Key: UPWCLYKAQJPDBN-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanone is a fluorinated acetophenone derivative characterized by a trifluoroethoxy group at the para position and a fluorine atom at the meta position on the phenyl ring. The trifluoroethoxy group enhances lipophilicity and electron-withdrawing effects, making the compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)7-2-3-9(8(11)4-7)16-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWCLYKAQJPDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone typically involves the reaction of 3-fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The fluoro and trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Trifluoroethoxy Substitution

  • Key Differences: The absence of the 3-fluoro substituent reduces steric hindrance and alters electronic effects. This compound serves as a precursor for chalcone derivatives with antiplasmodial activity .
  • 1-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanone (): Substituents: Trifluoroethoxy group at the meta position. Key Differences: The meta-substitution disrupts conjugation patterns, leading to distinct spectroscopic profiles (e.g., NMR chemical shifts) and solubility differences compared to para-substituted analogs .

Functional Group Variations

  • 1-(2-Fluoro-4-hydroxyphenyl)ethanone (): Substituents: Hydroxyl group at para, fluorine at ortho. Key Differences: The hydroxyl group introduces hydrogen-bonding capability and acidity (pKa ~8-10), contrasting with the non-acidic, lipophilic trifluoroethoxy group in the target compound. Applications: Hydroxyl-containing analogs are intermediates in antioxidant or metal-chelating agents, whereas trifluoroethoxy derivatives are preferred in hydrophobic drug design .
  • 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone (): Substituents: Trifluoroacetyl group instead of acetyl, hydroxyl at ortho. Key Differences: The trifluoroacetyl group is a stronger electron-withdrawing group, lowering the LUMO energy and enhancing reactivity in nucleophilic additions. The hydroxyl group further increases polarity .

Multi-Substituted Derivatives

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide ():

    • Substituents: Two trifluoroethoxy groups at 2- and 5-positions.
    • Key Differences : Increased molecular weight (MW = 384.2 vs. 256.2 for the target compound) and steric bulk. The dual substitution enhances electron-withdrawing effects, making it a potent precursor for anti-cancer oxadiazoles .
    • Physical Properties : Higher melting point due to symmetry and intermolecular halogen bonding.
  • 1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)phenyl]ethanone (): Substituents: Chloro, fluoro, and trifluoromethyl groups. Key Differences: Additional halogens increase molecular weight (MW = 350.6) and lipophilicity (logP ~3.5).

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanone 3-F, 4-OCH₂CF₃ 256.2 High lipophilicity, drug precursor Target
1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethanone 4-OCH₂CF₃ 218.2 Chalcone synthesis, antiplasmodial
1-(2-Fluoro-4-hydroxyphenyl)ethanone 2-F, 4-OH 154.1 Antioxidant intermediate
2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide 2,5-OCH₂CF₃, hydrazide 384.2 Anti-cancer oxadiazole precursor
1-[4-(2-Chloro-6-fluoro-4-(CF₃)phenoxy)phenyl]ethanone 4-Cl, 6-F, 4-CF₃, phenoxy linkage 350.6 High halogen content, agrochemicals

Biological Activity

1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, a compound with the molecular formula C10_{10}H8_8F4_4O2_2, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Key Properties

PropertyValue
Molecular Weight236.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound demonstrated effective inhibition against several strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Case Study: Inhibition of Bacterial Growth

A recent investigation involved testing the compound against common pathogens. The results were as follows:

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

Additionally, the compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Research Findings on Cytokine Inhibition

The following table summarizes the impact of the compound on cytokine production:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α12045
IL-68030
IL-1β6025

This reduction in cytokine levels indicates a promising anti-inflammatory activity that could be beneficial in treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Modulation of Immune Response : By reducing cytokine production, it may help modulate the immune response during infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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